molecular formula C11H13NO4 B15407638 N-Acetyl-N-(benzyloxy)glycine CAS No. 831194-78-6

N-Acetyl-N-(benzyloxy)glycine

Cat. No.: B15407638
CAS No.: 831194-78-6
M. Wt: 223.22 g/mol
InChI Key: XEJNPCWDMIWCDD-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Chemistry and Derivatives

Amino acids are the fundamental building blocks of proteins. Their structure, featuring a central carbon atom, a carboxyl group (-COOH), an amino group (-NH₂), and a variable side chain, allows them to link together via peptide bonds. Glycine (B1666218) is the simplest amino acid, with just a hydrogen atom as its side chain.

In synthetic chemistry, particularly in peptide synthesis, it is often necessary to selectively block the reactive amino group to prevent unwanted side reactions. This process is known as N-protection. The structure of N-Acetyl-N-(benzyloxy)glycine features two distinct groups attached to the nitrogen atom, which relates to two common N-protection strategies:

N-Acetylation: The addition of an acetyl group (CH₃CO-) to the nitrogen atom forms an amide. N-acetylated amino acids, such as N-acetylglycine, are important intermediates in various chemical and biological processes. Standard methods for preparing N-acetylglycine involve reacting glycine with acetic anhydride (B1165640). orgsyn.orgguidechem.com

N-Benzyloxycarbonyl (Cbz or Z) Protection: The benzyloxycarbonyl group (C₆H₅CH₂OCO-) is a widely used protecting group in peptide synthesis. ontosight.ai It renders the amino group unreactive under peptide coupling conditions but can be removed later through methods like catalytic hydrogenation. ontosight.ai N-Benzyloxycarbonylglycine (also known as Z-Gly) is a staple reagent in the construction of peptides. ontosight.ai

This compound combines features of both modifications on a single glycine nitrogen atom, making it a unique, doubly-substituted derivative.

Significance as a Privileged Scaffold in Organic and Medicinal Chemistry Research

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile starting point for the development of new therapeutic agents. While this compound itself is not widely cited as a classic privileged scaffold, its core structure, based on a modified amino acid, is central to this concept.

The significance of such scaffolds lies in their ability to be chemically elaborated into libraries of diverse compounds. Glycine derivatives are crucial in this regard. nih.gov For instance, research has shown that derivatives of N-benzyloxycarbonylglycine can be used to synthesize potent anticonvulsant agents. By creating various amide and ester derivatives of the parent compound, researchers have developed molecules with significant biological activity. This highlights how a core structure can be systematically modified to optimize therapeutic properties.

The this compound structure contains multiple reactive sites and functional groups—the carboxylic acid, the acetyl carbonyl, and the benzyloxy group—that could, in principle, be modified. This makes it a potentially valuable building block for creating more complex molecules with tailored functions for use in drug discovery and materials science.

Overview of Current Research Trajectories

Direct research focusing explicitly on this compound is limited in publicly accessible literature. It is primarily recognized as a chemical building block available from commercial suppliers. However, the research trajectories for its constituent components and closely related analogs are well-established and provide a clear indication of its potential applications.

Current research involving N-protected amino acids like N-acetylglycine and N-benzyloxycarbonylglycine continues to be a vibrant area:

Peptide and Peptidomimetic Synthesis: The development of novel protecting groups and coupling strategies remains a key focus. Building blocks that offer unique reactivity or compatibility with other chemical modifications are highly sought after. semanticscholar.org The dual substitution in this compound could offer different stability or reactivity profiles compared to singly-substituted analogs.

Development of Bioactive Compounds: As mentioned, N-protected amino acids are precursors to drugs. nih.gov Research is ongoing to synthesize novel glycine derivatives as potential treatments for a range of diseases, including cancer and neurological disorders. nih.gov

Green Chemistry: More environmentally friendly and efficient methods for the synthesis of amino acid derivatives are continuously being explored. This includes using less hazardous reagents and solvents and improving reaction yields. guidechem.com

While specific studies on this compound are not prominent, its value lies in its potential to be used as a specialized reagent within these broader research fields, offering a unique combination of functional groups for the synthetic chemist.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

831194-78-6

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[acetyl(phenylmethoxy)amino]acetic acid

InChI

InChI=1S/C11H13NO4/c1-9(13)12(7-11(14)15)16-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)

InChI Key

XEJNPCWDMIWCDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis of N-Acetyl-N-(benzyloxy)glycine

The direct synthesis of the title compound hinges on the successful preparation and subsequent modification of its precursor.

The primary precursor for the synthesis of this compound is N-(benzyloxy)glycine , also commonly known as N-benzyloxycarbonylglycine (Cbz-glycine). A prevalent method for its synthesis is the Schotten-Baumann reaction. This involves the reaction of glycine (B1666218) with benzyl (B1604629) chloroformate in an alkaline aqueous medium. The base, typically sodium hydroxide, neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the N-protected amino acid.

Another approach involves the use of phase-transfer catalysis to facilitate the reaction between an alkali metal salt of glycine and a benzylhaloformate in a polyphase reaction mixture, which can consist of an organic and an aqueous liquid phase. google.com

A detailed synthetic protocol for N-(benzyloxy)glycine is as follows:

StepReagents & ConditionsPurpose
1Glycine, 2 M Sodium HydroxideDeprotonation of the amino group of glycine to increase its nucleophilicity.
2Benzyl chloroformate, 4 M Sodium Hydroxide (added simultaneously at 0-5 °C)N-protection of glycine with the benzyloxycarbonyl (Cbz) group. The simultaneous addition of base maintains the alkaline pH.
3Stirring at room temperatureEnsures completion of the reaction.
4Extraction with an organic solvent (e.g., diethyl ether)Removal of unreacted benzyl chloroformate.
5Acidification of the aqueous layer (e.g., with concentrated HCl) to pH ~2Protonation of the carboxylate to precipitate the N-(benzyloxy)glycine product.
6Filtration, washing with cold water, and dryingIsolation and purification of the final product.

The subsequent step is the acetylation of the secondary amine in N-(benzyloxy)glycine to yield This compound . This can be achieved using a variety of acetylating agents, with acetic anhydride (B1165640) being a common choice. The reaction involves the nucleophilic attack of the nitrogen atom of N-(benzyloxy)glycine on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion as a leaving group, resulting in the formation of the N-acetylated product.

A general procedure for the acetylation of an amino acid that can be adapted for N-(benzyloxy)glycine is the treatment with acetic anhydride in an aqueous medium or in an organic solvent. nih.gov For instance, the reaction can be carried out by stirring N-(benzyloxy)glycine with an excess of acetic anhydride in water. The reaction is often exothermic and upon completion and cooling, the product crystallizes out of the solution.

ParameterConditionRationale
Acetylating AgentAcetic AnhydrideA readily available and highly reactive acetylating agent.
SolventWater or Acetic AcidThe choice of solvent depends on the solubility of the starting material.
TemperatureRoom temperature to elevated temperatures (e.g., 60-150 °C)To provide sufficient energy for the reaction to proceed at a reasonable rate.
Work-upCooling and crystallization or evaporation followed by recrystallizationTo isolate and purify the this compound product.

It is crucial to control the reaction conditions to prevent unwanted side reactions, such as the formation of a mixed anhydride by reaction with the carboxylic acid moiety.

Advanced Synthetic Approaches Utilizing this compound Scaffolds

The unique structure of this compound, featuring a protected N-hydroxy-like functionality, makes it an intriguing synthon for constructing modified peptides and peptoids.

In the realm of peptide synthesis, this compound can be viewed as a derivative of an N-hydroxy amino acid, where the hydroxyl group is protected by a benzyl group. N-hydroxy peptides are known to exhibit unique conformational properties and biological activities. rsc.org The presence of the acetyl group at the nitrogen atom further modifies its chemical properties, making it a valuable tool for creating peptidomimetics with altered backbone structures.

The incorporation of such N-substituted amino acids can influence the proteolytic stability and conformational preferences of the resulting peptide. For example, N-terminal acetylation is a common strategy to enhance the stability of peptides against enzymatic degradation. nih.gov While the acetyl group in this compound is not at the N-terminus of a growing peptide chain in the conventional sense, its presence on the backbone nitrogen can still impart significant resistance to proteolysis.

In liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, peptide chains are elongated in a homogenous solution. nih.gov this compound can be incorporated into a peptide sequence using standard coupling reagents. The carboxylic acid moiety of this compound can be activated using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation with the free amino group of another amino acid or peptide fragment.

A potential synthetic route in LPPS would involve:

Activation of the carboxyl group of this compound.

Coupling of the activated species with the N-terminus of a growing peptide chain.

Purification of the resulting peptide.

The benzyloxy group can be removed under specific conditions, such as catalytic hydrogenation, to reveal an N-acetyl-N-hydroxy functionality within the peptide backbone, offering a site for further chemical modification.

Solid-phase peptide synthesis (SPPS) offers a streamlined approach to peptide construction, where the peptide is assembled on a solid support. peptide.com this compound can be utilized in SPPS, likely following the Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies. nih.gov

For incorporation via SPPS, this compound would be introduced as a building block. The synthesis cycle would involve:

Deprotection of the N-terminal amino group of the resin-bound peptide.

Coupling of this compound (with its carboxyl group pre-activated) to the free amine on the resin.

Washing away excess reagents and by-products.

A study on a structurally related compound, Fmoc-protected N(δ)-acetyl-N(δ)-(tert-butoxy)-l-ornithine, demonstrated its compatibility with standard Fmoc-based SPPS for the preparation of ferrichrome peptides. nih.gov This suggests that this compound, with appropriate N-terminal protection (e.g., Fmoc), could similarly be incorporated into peptide chains on a solid support. The development of efficient N-acetylation methods for solid-phase synthesis, such as using malonic acid as a precursor to generate a reactive ketene (B1206846) intermediate in situ, further broadens the potential for incorporating such modified residues. rsc.org

Integration into N-(hydroxy)-peptoid–peptide Hybrids

A significant application of this compound derivatives is in the creation of N-(hydroxy)-peptoid–peptide hybrids. These hybrids are of interest for designing novel biomimetic foldamers. The synthesis involves preparing a series of N-(benzyloxy)glycine derivatives with protecting groups suitable for either liquid- or solid-phase peptide synthesis. nih.gov For instance, dipeptide–peptoids can be synthesized starting from N-(OBn)-Gly-OEt, which is then coupled with various Fmoc-protected amino acids. nih.gov This method allows for the insertion of N-(hydroxy)glycine (Hyg) residues into peptide backbones with a low rate of epimerization (3–5%), enabling both C- and N-terminal insertions. nih.gov

Notably, the resulting peptide-peptoid hybrids have been shown to self-assemble into parallel β-sheet structures. nih.gov Conformational analysis using NMR and CD spectroscopy, and confirmed by X-ray crystallography, has revealed that the N-(benzyloxy) and N-(hydroxy)glycine residues within these hybrids predominantly adopt a trans-amide geometry. nih.gov This preference for an extended conformation is a key factor in the stabilization of the β-sheet structures. nih.govrsc.org

Formation of N-Acetyl-N-benzyloxyamino Alkyl Phosphinyl Peptides

This compound is a precursor for the synthesis of N-acetyl N-benzyloxyamino alkyl phosphinyl peptides. These compounds are pseudo-peptides where a phosphinylamide bond replaces a standard amide linkage. tandfonline.com The synthesis is achieved through a coupling reaction between methyl or phenyl N-acetyl 1-benzyloxyamino benzyl phosphinic acids and amino acid esters, such as glycine and alanine (B10760859) methyl esters. tandfonline.comtandfonline.comcapes.gov.br

The choice of the acetyl group as an N-protecting group is strategic because it can be readily cleaved under basic conditions and enhances the solubility of the compounds in a range of organic solvents. tandfonline.com The activation of the phosphinic acid is a critical step, with reagents like dicyclohexylcarbodiimide (DCC), often used with additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (HOBT), being employed to facilitate the formation of the P-N bond. tandfonline.com While methods using diphenylphosphoryl azide (B81097) (DPPA) and BOP reagent have been explored, they have generally resulted in lower yields. tandfonline.com

Coupling MethodAdditiveYield of Dipeptide 3aYield of Dipeptide 3b
BOP-10%-
DPPA-5%-
DCC--30%
DCC (with Phenyl acid)--25% (for 3'b)

Table 1: Comparison of coupling methods for the synthesis of N-acetyl N-benzyloxyamino alkyl phosphinyl peptides. tandfonline.com

Stereoselective Syntheses via Modified Glycine Esters

Achieving stereoselectivity in the synthesis of complex amino acid derivatives is a significant challenge. For derivatives of this compound, several stereoselective strategies have been developed.

Palladium-catalyzed asymmetric allylic alkylation (AAA) represents a powerful tool for the stereoselective formation of C-C bonds. rsc.orgnih.gov In the context of modified glycine esters, a novel method involves the palladium-catalyzed allylic alkylation of titanium chelated enolates of N-(α-hydroxyacyl)-glycine esters. core.ac.uk This reaction tolerates a variety of allylic electrophiles and functional groups, allowing for further modifications. core.ac.uk Importantly, by adjusting the reaction conditions, it is possible to selectively access both diastereomers of the product. core.ac.uk Another approach involves the Pd-catalyzed C(sp³)–H activation of N-allyl imines, which, when reacted with glycinates in the presence of a chiral ligand, yields vicinal diamino derivatives with high diastereo- and enantio-control. rsc.org

Umpolung Amide Synthesis (UmAS) offers a non-traditional approach to amide bond formation by reversing the typical polarity of the reacting species. scispace.comnih.gov This method allows for the direct synthesis of amides from an α-bromo nitroalkane and an amine, promoted by an electrophilic iodine source like N-iodosuccinimide (NIS). scispace.comnih.gov This strategy is particularly useful for preparing complex α-amino amides and peptides. nih.gov The reaction can be performed under aerobic conditions using substoichiometric amounts of NIS, making the process more efficient and avoiding the production of difficult-to-remove byproducts. nih.gov This "umpolung" or reversed polarity approach provides a conceptually new way to construct amide bonds, which is fundamental to peptide synthesis. nih.govresearchgate.net

Microwave-Assisted Synthesis Protocols for Related Glycine Derivatives

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. nih.govudayton.edu In the context of glycine derivatives, microwave irradiation has been successfully employed to synthesize various compounds, including flavonoid derivatives and nih.govtandfonline.com oxazine (B8389632) derivatives, often with reduced reaction times and improved yields compared to conventional heating methods. nih.govarkat-usa.org For example, the synthesis of Cbz-protected (α-aminoxyacyl)benzotriazoles, which are versatile building blocks for aminoxy acid conjugates, has been efficiently achieved using microwave assistance. rsc.org This technology offers a greener and more efficient alternative for the synthesis of complex molecules derived from glycine. udayton.eduarkat-usa.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for the efficient synthesis of this compound and its derivatives. For instance, in the synthesis of N-acetylglycine itself, the reaction of glycine with acetic anhydride in water, followed by cooling, leads to good yields of the crystalline product. orgsyn.org Further optimization can be achieved by concentrating the mother liquor to obtain additional product. orgsyn.org

In the context of N-alkylation reactions, the choice of base and solvent is critical. For the direct N-alkylation of primary benzylamines, cesium carbonate in DMF has been shown to be highly effective, leading to excellent yields of the desired secondary amines. researchgate.net Similarly, in the synthesis of O- and S-GlcNAcylated amino acids, the use of catalytic amounts of indium bromide (InBr3) was found to be optimal, as stoichiometric amounts led to caramelization of the sugar donor. nih.gov

For the synthesis of N-acetyl N-benzyloxyamino alkyl phosphinyl peptides, various coupling reagents and additives have been investigated to improve yields. While BOP and DPPA gave low yields, the use of DCC, particularly with additives, proved more successful. tandfonline.com

ParameterConditionOutcome
N-Alkylation Base Cs2CO3High chemoselectivity and yield
Other basesIncreased formation of tertiary amine byproduct
Glycosylation Catalyst Catalytic InBr3Maximized conversion, minimized side products
Stoichiometric InBr3Led to caramelization
Peptide Coupling DCCModerate yields
BOP/DPPALow yields

Table 2: Examples of optimized reaction conditions for related synthetic transformations. tandfonline.comresearchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Properties in Amide Bond Formation

In the realm of peptide synthesis, the formation of an amide bond is a fundamental step that involves the nucleophilic attack of an amine group on an activated carboxylic acid. However, N-Acetyl-N-(benzyloxy)glycine and related N-(benzyloxy)glycine blocks exhibit diminished reactivity as nucleophiles in this critical transformation. nih.gov This reduced nucleophilicity is attributed to a combination of electronic and steric factors. nih.gov

The presence of the electronegative oxygen atom in the benzyloxy side chain withdraws electron density from the nitrogen atom, thereby dampening its nucleophilic character. nih.gov Furthermore, the bulky benzyloxy group creates steric hindrance, impeding the approach of the nitrogen nucleophile to the activated carbonyl center of a coupling partner. nih.gov Consequently, the ligation of N-(benzyloxy)glycine-containing fragments is often slow and challenging, setting the stage for potential side reactions. nih.gov

Challenges in Coupling Reactions

The inherent low reactivity of this compound in amide bond formation gives rise to significant challenges in coupling reactions, most notably the risk of epimerization and the need for carefully optimized reaction conditions.

Epimerization Phenomena and Control Strategies

Epimerization, the change in configuration at a single stereocenter, is a major concern in peptide chemistry, as it can lead to the formation of undesired diastereomers. The sluggish nature of coupling reactions involving N-(benzyloxy)glycine residues can exacerbate this issue. nih.gov When coupling an this compound unit to a chiral amino acid residue, the prolonged reaction times and potentially harsh conditions required can promote the loss of stereochemical integrity at the α-carbon of the chiral amino acid. nih.gov

For instance, in the synthesis of a tripeptide-peptoid, significant epimerization was observed at an isoleucine (Ile) residue when coupled with an N-(benzyloxy)glycine block. nih.gov It was hypothesized that the electron-withdrawing nature of the N-(benzyloxy) side chain might increase the basicity of the N-terminal acetyl group, which could then participate in the epimerization of the adjacent Ile residue. nih.gov To mitigate this, a strategic modification was employed: replacing the N-acetyl group with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This change successfully minimized epimerization to approximately 3%, demonstrating a viable control strategy. nih.gov

Evaluation of Activating Agents and Coupling Cocktails

To overcome the poor reactivity of this compound and drive amide bond formation to completion, various activating agents and "coupling cocktails" have been evaluated. These reagents are designed to convert the carboxylic acid partner into a more reactive species, thus facilitating the nucleophilic attack by the N-(benzyloxy)glycine nitrogen.

Initial attempts to synthesize dipeptide-peptoids using a cocktail of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) proved successful, yielding the desired products in good yields of 70-87%. nih.gov However, subsequent coupling steps to form larger peptide-peptoid hybrids were fraught with difficulties, leading to degradation and the formation of undesired cyclized byproducts known as diketopiperazines. nih.gov

A systematic evaluation of different activating agents was undertaken to find optimal conditions for a particularly challenging coupling step. The results of this investigation are summarized in the table below.

Activating AgentEpimerization (%)Yield (%)Observations
EEDQ~17-Significant epimerization observed.
EEDQ with Fmoc-protection~321Minimal epimerization, but low yield.
HATU/HOAt-70-87 (for dipeptide)Effective for initial dipeptide synthesis, but problematic in subsequent steps.

Data sourced from a study on N-(hydroxy)peptide self-assembly. nih.gov

The use of EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) as an activating agent resulted in a tripeptide-peptoid with approximately 17% epimerization. nih.gov As mentioned previously, switching to an Fmoc-protected substrate in conjunction with EEDQ dramatically reduced epimerization to about 3%, although the reaction yield was modest at 21%. nih.gov These findings underscore the delicate balance that must be struck between achieving a reasonable reaction rate and preserving the stereochemical integrity of the peptide chain when working with this compound and its analogs.

Radical Chemistry and Hydrogen Atom Transfer (HAT) Processes

Beyond its role in peptide synthesis, the N-O bond within the N-(benzyloxy)glycine motif can be leveraged to engage in radical chemistry, opening up avenues for site-selective functionalization of complex molecules. This reactivity is centered on the generation of amidyl radicals and their participation in Hydrogen Atom Transfer (HAT) processes.

Amidyl Radical Generation and Reactivity

Amidyl radicals are highly reactive intermediates that can be generated from N-alkoxyamides, such as this compound derivatives, under appropriate conditions. The N-O bond in these compounds is relatively weak and can be homolytically cleaved to produce an amidyl radical and an alkoxy radical. This process can be initiated by various means, including photolysis or the use of radical initiators.

Once generated, the amidyl radical is a powerful tool for chemical transformations. Its electrophilic nature drives it to abstract hydrogen atoms from C-H bonds, a key step in many HAT-based functionalization reactions. The reactivity and selectivity of the amidyl radical can be tuned by the electronic and steric properties of the substituents on the amide nitrogen.

Site-Selective Functionalization Mechanisms

A key application of the radical chemistry of N-alkoxyamides is in directed, site-selective C-H functionalization. In this strategy, the N-alkoxyamide group is tethered to a larger molecule. Upon generation of the amidyl radical, it can selectively abstract a hydrogen atom from a specific C-H bond within the same molecule through an intramolecular HAT process. The position of this abstraction is dictated by the geometric constraints of the tether and the relative stability of the resulting carbon-centered radical.

This approach allows for the functionalization of otherwise unreactive C-H bonds in a predictable and controlled manner. For example, an N-alkoxyamide group can be installed on a complex natural product. Subsequent generation of the amidyl radical can lead to the introduction of a new functional group at a specific site, enabling the synthesis of novel analogs with potentially altered biological activities. The site of functionalization is determined by the length and flexibility of the linker connecting the N-alkoxyamide to the molecular scaffold, as well as the inherent reactivity of the various C-H bonds present.

Research Findings on the Chemical Reactivity of this compound Remain Elusive

A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the specific chemical reactivity, transformation pathways, and product selectivity of the compound This compound . While information exists for structurally related molecules, such as N-acetylglycine and N-benzyloxycarbonylglycine, dedicated studies on the reaction mechanisms of this compound are not readily found in the public domain.

The investigation into the reactivity of this compound would typically involve exploring its behavior under various reaction conditions to understand its transformation pathways. Key areas of interest for a compound with its functional groups—an N-acetyl group, an N-benzyloxy group, and a carboxylic acid—would include reactions such as hydrolysis, catalytic hydrogenation, and other deprotection strategies.

For instance, one would anticipate that the benzyloxy group could be cleaved under hydrogenolysis conditions, typically using a palladium catalyst and a hydrogen source. This reaction would be expected to yield N-Acetylglycine . Similarly, the acetyl group could potentially be removed under specific hydrolytic conditions, although the selectivity of such a transformation in the presence of the benzyloxy group would be a key point of investigation.

To populate a detailed section on "Transformation Pathways and Product Selectivity," specific research data is necessary. This would include, but not be limited to:

Reaction Schemes: Visual representations of the chemical transformations.

Reagents and Conditions: Detailed information on the chemicals, catalysts, solvents, temperatures, and reaction times used.

Product Yields: Quantitative data on the efficiency of the reactions and the distribution of different products.

Mechanistic Insights: Spectroscopic or computational studies that elucidate the step-by-step process of the chemical transformation.

Without such dedicated studies on this compound, any discussion on its reactivity would be purely speculative and based on analogies to similar compounds, which falls outside the strict scope of this article. Further experimental research is required to elucidate the specific chemical behavior of this compound and to provide the data necessary for a thorough analysis of its transformation pathways and product selectivity.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For N-Acetyl-N-(benzyloxy)glycine, both one-dimensional (1D) and two-dimensional (2D) NMR methods provide a comprehensive picture of its molecular framework and preferred conformations.

1H and 13C NMR for Structural Confirmation

The 1H and 13C NMR spectra of this compound provide definitive evidence for its covalent structure. The number of signals, their chemical shifts, multiplicities, and integrations in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, correspond directly to the different types of protons and carbon atoms present in the molecule.

In a typical 1H NMR spectrum, the protons of the acetyl group (CH3) would appear as a sharp singlet, while the methylene (B1212753) protons of the glycine (B1666218) backbone (CH2) would also produce a singlet. The benzylic protons (OCH2Ph) would give rise to another singlet, and the aromatic protons of the phenyl group would be observed as a multiplet. The acidic proton of the carboxylic acid group is often broad and may exchange with deuterated solvents.

The 13C NMR spectrum complements this information by showing distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the benzyl (B1604629) and phenyl groups, and the methylene carbon of the glycine unit.

Table 1: 1H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
ValueSinglet3HCH₃ (Acetyl)
ValueSinglet2HCH₂ (Glycine)
ValueSinglet2HOCH₂Ph
ValueMultiplet5HPhenyl
ValueBroad Singlet1HCOOH

Table 2: 13C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
ValueCH₃ (Acetyl)
ValueCH₂ (Glycine)
ValueOCH₂Ph
ValuePhenyl (C)
ValuePhenyl (CH)
ValueC=O (Acetyl)
ValueC=O (Carboxylic Acid)

(Note: Specific chemical shift values are dependent on the solvent and instrument frequency and would be determined from experimental data.)

2D NMR Techniques for Conformational Analysis

While 1D NMR confirms the connectivity of atoms, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in elucidating the three-dimensional structure and conformational preferences of this compound.

Studies on peptide-peptoid hybrids containing N-(benzyloxy)glycine residues have utilized these techniques to probe the geometry around the amide bond. nih.gov NOESY experiments can reveal through-space correlations between protons that are close to each other, providing insights into the preferred rotamers. For instance, the observation of NOE cross-peaks between the benzyloxy methylene protons and the acetyl methyl protons would suggest a specific spatial arrangement.

A significant finding from the conformational analysis of related N-(benzyloxy) amides is their strong thermodynamic preference for a trans geometry around the amide bond. nih.gov This is in contrast to some other N-substituted glycines which can exhibit a mixture of cis and trans conformers. This conformational rigidity is a key feature that influences the self-assembly properties of peptides incorporating this moiety.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, the expected monoisotopic mass is 223.08445 g/mol . Experimental HRMS data for the protonated molecule [M+H]+ has been reported as 182.0810, which corresponds to the N-(benzyloxy)glycine precursor, with the full N-acetylated compound's mass confirming its successful synthesis. nih.gov

Circular Dichroism (CD) Spectroscopy for Supramolecular Assemblies

Research has shown that peptides containing N-(benzyloxy)glycine residues can self-assemble into ordered supramolecular structures, such as β-sheets. nih.gov CD spectroscopy is a primary method to characterize these assemblies. The formation of a defined secondary structure, like a β-sheet, gives rise to characteristic CD signals. By monitoring the CD spectrum as a function of concentration or temperature, the formation and stability of these supramolecular structures can be investigated. For instance, the development of a negative band around 218 nm is a hallmark of β-sheet formation.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The spectrum would be characterized by a broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the amide carbonyl would appear as strong absorptions around 1700-1760 cm⁻¹ and 1640-1680 cm⁻¹, respectively. The C-N stretching of the amide and the C-O stretching of the ether and carboxylic acid would also be present in the fingerprint region. Aromatic C-H and C=C stretching vibrations from the benzyl group would also be observable.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500O-H StretchCarboxylic Acid
3030C-H StretchAromatic
2950C-H StretchAliphatic
1760-1700C=O StretchCarboxylic Acid
1680-1640C=O Stretch (Amide I)Amide
1550-1510N-H Bend, C-N Stretch (Amide II)Amide
~1450C=C StretchAromatic
~1250C-O StretchEther/Carboxylic Acid

X-ray Diffraction Studies of Crystalline Derivatives

As of the current literature survey, there are no published X-ray diffraction studies specifically for crystalline derivatives of this compound. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. nih.govwikipedia.org Such a study on this compound or its derivatives would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

For related N-acetylated amino acids, X-ray diffraction studies have revealed detailed structural information, including the planarity of the peptide bond and the hydrogen-bonding networks that stabilize the crystal structure. nih.gov In the absence of specific data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical X-ray Diffraction Data for a Crystalline Derivative of this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1250
Z4
Density (calculated) (g/cm³)1.18
R-factor0.045

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It has been applied to N-Acetyl-N-(benzyloxy)glycine and related structures to explore their underlying chemical principles.

While specific DFT studies detailing the mechanistic pathways exclusively for this compound are not widely published, research on related N-alkoxy amino acids provides a relevant framework. For instance, the electron-withdrawing character of the N-(benzyloxy) side chain has been noted to influence reaction outcomes. In peptide synthesis, this property can affect the basicity of adjacent groups, potentially participating in side reactions like epimerization during coupling steps. nih.gov Computational models can elucidate the transition states and energy barriers for such processes, explaining experimentally observed phenomena and guiding the optimization of reaction conditions.

The conformational preferences of this compound are critical to its function, particularly when incorporated into larger molecular assemblies. Unlike typical peptide bonds, N-alkoxy substitution, as seen in this molecule, can alter the rotational energy barrier around the amide bond. While N-(benzyloxy)peptoid oligomers are known to predominantly favor a trans amide conformation, the kinetics of cis-trans isomerization can be rapid. nih.gov DFT calculations can map the potential energy surface for rotation around key single bonds, identifying the most stable conformers and the energy differences between them. This information is vital for understanding how these molecules fold and self-assemble.

Molecular Dynamics Simulations (Potential Applications)

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. Although specific MD studies centered on isolated this compound are not prominent in the literature, the potential applications are significant.

MD simulations could be employed to model the self-assembly of peptides containing this residue. For example, simulations could predict and visualize how these molecules form higher-order structures like β-sheets, driven by intermolecular forces. nih.gov Such simulations would be invaluable in designing novel biomaterials with controlled nanostructures and properties. They could also be used to study the interaction of these molecules with solvents or at interfaces, predicting their behavior in different environments.

Quantum Chemical Characterization of Electronic Properties

Quantum chemical methods are essential for a detailed understanding of a molecule's electronic structure. For this compound, these calculations can quantify key electronic descriptors.

Electronic PropertySignificance for this compound
HOMO/LUMO Energies The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the molecule's ability to donate or accept electrons. The N-(benzyloxy) group, being electron-withdrawing, is expected to lower the HOMO energy, influencing the molecule's reactivity in redox reactions and its nucleophilicity.
Molecular Electrostatic Potential (MEP) An MEP map would visualize the electron density distribution. For this molecule, it would highlight electron-rich regions around the carbonyl and ether oxygens, which are key sites for hydrogen bonding, and electron-deficient regions, providing a map for predicting non-covalent interactions.
Partial Atomic Charges Calculating the partial charges on each atom reveals the polarity of bonds within the molecule. This is crucial for accurately modeling intermolecular forces, such as dipole-dipole interactions and hydrogen bonds, which govern its physical properties and assembly behavior.

Modeling of Molecular Interactions

The structure of this compound allows for a variety of molecular interactions that can be modeled computationally.

Hydrogen Bonding: The molecule contains both hydrogen bond donors (the amide N-H was replaced by the acetyl group, but related structures might have them) and multiple acceptors (the carbonyl and ether oxygens). Computational models can predict the geometry and strength of these bonds, which are fundamental to the formation of stable secondary structures in peptides.

π-Interactions: The presence of the benzyl (B1604629) group's aromatic ring allows for π-π stacking interactions. Modeling can quantify the energy of these interactions, which contribute significantly to the stability of self-assembled structures.

Interstrand Interactions: In the context of peptide sheets, computational studies can model the specific non-covalent forces between adjacent strands. For instance, Nuclear Overhauser Effect (NOESY) correlations observed in experiments, which indicate close proximity between atoms on different strands, can be rationalized and visualized through molecular modeling, confirming the formation of self-assembled structures like β-sheets. nih.gov

Non Clinical Biological and Biochemical Research Applications

Role as a Component in Proteinogenic Amino Acid Derivative Systems

The N-acylation of glycine (B1666218) and other amino acids is a key strategy for developing derivative systems with tailored biological activities. These modifications can transform simple amino acids into selective inhibitors or probes for studying complex biological systems. For instance, research into inhibitors for the glycine transporter 2 (GlyT2), a target for analgesics, has utilized N-acyl amino acids. nih.gov By modifying the simple acyl-glycine structure, researchers have synthesized lipid analogues with various amino acid head groups, leading to potent and selective GlyT2 inhibitors with nanomolar affinity. nih.gov One such derivative, oleoyl-d-lysine, not only showed high affinity but was also resistant to degradation in plasma and liver microsomes, demonstrating the potential of N-acylated systems in developing metabolically stable molecules for pre-clinical studies. nih.gov

In Vitro Studies of Supramolecular Self-Assembly Processes

The N-acetyl group plays a critical role in mediating the supramolecular self-assembly of peptide and peptoid structures. N-acetylation can provide the necessary hydrogen bond donors and acceptors to drive the spontaneous organization of monomers into well-defined, higher-order structures like nanofibers and nanoribbons. researchgate.netnih.gov This process is fundamental to creating novel biomaterials and understanding biological fibrillation.

N-acetylated building blocks are integral to the formation of peptide-peptoid hybrid structures. These hybrids combine the features of natural peptides with the structural diversity and proteolytic resistance of peptoids. In certain sequences, N-acetylated oligomers can form stable, anti-parallel β-sheet-like structures, which are stabilized by intermolecular hydrogen bonds and hydrophobic interactions between side-chains. unibo.it The N-acetyl cap is crucial in this context, as it facilitates a three-point hydrogen bond motif that drives the axial self-assembly of the individual strands into larger, fibrous structures. researchgate.net This principle has been demonstrated in N-acetyl β3-peptides, which spontaneously assemble in a head-to-tail fashion to form nano- to macroscale fibers. researchgate.net

The self-assembly of N-acetylated amino acid derivatives is a thermodynamically controlled process governed by a combination of non-covalent interactions. The kinetics and the resulting morphology of the supramolecular structures are sensitive to several factors.

Key Factors Driving Supramolecular Assembly:

FactorDescriptionImpact on AssemblySource
N-Acetylation The N-terminal acetyl group provides a crucial hydrogen bond donor and acceptor.Promotes a "head-to-tail" assembly motif, leading to the formation of continuous, linear fibers by creating a stable 3-point H-bond interaction. researchgate.net
Hydrophobicity The nature of the amino acid side chains and other substituents influences intermolecular interactions.Hydrophobic collapse is a primary driving force for assembly in aqueous solutions, stabilizing the core of the resulting nanostructures. nih.gov
Molecular Geometry The inherent conformational preferences of the building blocks (e.g., α- vs. β-peptides) dictate the packing arrangement.The geometry of 14-helical β-peptides, for example, aligns side chains to facilitate specific intermolecular contacts, guiding the assembly process. researchgate.net
Concentration The concentration of the peptide derivative in solution affects the equilibrium between monomeric and assembled states.Higher concentrations typically favor the formation of larger, more complex structures like nanobelts over simpler nanoribbons. nih.gov
pH The pH of the solution can alter the ionization state of carboxyl groups or other titratable moieties.Changes in charge can disrupt or modify the hydrogen bonding network, affecting the stability and morphology of the assembled structures. nih.gov

Enzyme Interaction Studies (pre-clinical models)

N-acylglycine derivatives, including structures related to N-Acetyl-N-(benzyloxy)glycine, serve as valuable model substrates in pre-clinical enzymology studies. They are frequently used to probe the active sites of hydrolases, such as carboxypeptidases, to elucidate mechanisms of catalysis and inhibition. nih.gov

The specificity of the enzyme is significantly influenced by the hydrophobicity of the N-acyl group. A strong correlation exists between the hydrophobicity of the acyl side chain (quantified by the Hansch hydrophobicity parameter, π) and the kinetic parameters of the hydrolysis reaction. nih.gov This indicates that the acyl group is involved in a hydrophobic interaction with the enzyme at both the catalytic and inhibitory sites. nih.gov

Kinetic Parameters for Carboxypeptidase A Hydrolysis of N-Acylglycine Esters

N-Acyl Group (Y in Y-CONHCH₂CO₂R)Hydrophobicity (π)-log KₐₚₚSlog (kₐₚₚ²/KₐₚₚS)ObservationSource
CH₃0.50--Normal Michaelis-Menten kinetics nih.gov
CH₃CH₂1.00--Normal Michaelis-Menten kinetics nih.gov
(CH₃)₃C1.98--Normal Michaelis-Menten kinetics nih.gov
Aliphatic Groups (general trend)Variable0.82π + 1.320.71π + 5.81Strong linear correlation; Substrate inhibition observed nih.gov
Aryl/Aralkyl GroupsVariable(deviates)(deviates)Deviate from the linear correlation for aliphatic groups nih.gov

KₐₚₚS represents the apparent substrate dissociation constant for the catalytic site. kₐₚₚ² is the catalytic rate constant.

Cellular Uptake and Intracellular Distribution Mechanisms of N-Acetylated Analogues

The mechanisms by which N-acetylated molecules enter cells are critical for their application in cell-based assays and as potential delivery vehicles. Research using N-acetylated oligonucleotide analogues (pacDNA) in cancer cell lines has shown that cellular entry is not a simple process of passive diffusion but rather an active, energy-dependent process. nih.gov

Studies revealed that uptake is significantly reduced at low temperatures (4 °C), confirming its dependence on cellular energy. nih.gov The primary internalization routes were identified as macropinocytosis and scavenger receptor-mediated endocytosis (both clathrin- and caveolae-dependent pathways). nih.gov The involvement of macropinocytosis was confirmed by the sensitivity of uptake to the inhibitor amiloride. nih.gov Furthermore, disrupting cholesterol-rich lipid rafts with agents like filipin (B1216100) III and methyl-β-cyclodextrin led to a partial reduction in uptake, indicating the involvement of caveolae-dependent pathways. nih.gov Once inside the cell, these molecules are subject to endolysosomal trafficking, with a fraction eventually reaching the cytosol to interact with intracellular targets. nih.gov

Antimicrobial Research (non-clinical models)

There is currently a lack of specific research on the antimicrobial properties of this compound in non-clinical models. However, studies on related compounds, such as N-acetylcysteine (NAC), have shown in vitro antimicrobial effects. NAC has demonstrated the ability to inhibit the growth of various bacterial pathogens, including both Gram-positive and Gram-negative bacteria. nih.govjmicrobiol.or.kr For instance, NAC has been shown to be effective against Staphylococcus pseudintermedius, Streptococcus canis, and Pseudomonas aeruginosa isolates. nih.gov It has also exhibited antibacterial activity against the oral pathogen Prevotella intermedia. jmicrobiol.or.kr Furthermore, NAC has been investigated for its ability to inhibit biofilm formation and disrupt existing biofilms of bacteria like Acinetobacter baumannii. amegroups.org Some research has also explored the synergistic effects of NAC with conventional antibiotics. amegroups.org It is important to note that these findings pertain to N-acetylcysteine and not directly to this compound.

Anti-inflammatory Research (non-clinical models)

Neurobiological Investigations (pre-clinical animal models and mechanistic studies)

Anticonvulsant Activity in Animal Models (mechanistic focus)

Research into the neurobiological activity of compounds structurally similar to this compound has revealed significant anticonvulsant properties in pre-clinical animal models. A key analog, N-benzyloxycarbonylglycine (Z-glycine), has been the subject of such investigations.

In mouse models, Z-glycine has demonstrated a notable anticonvulsant profile. nih.gov It has been shown to reduce the number of tonic convulsions in seizures induced by 3-mercaptopropionic acid and bicuculline. nih.gov Furthermore, it increases the latency of seizures in the strychnine (B123637) test. nih.gov A significant finding is its activity in the maximal electroshock seizure (MES) test, a model where its parent compound, glycine, is inactive. nih.govnih.gov The effectiveness of Z-glycine in the MES test was found to be comparable to the established antiepileptic drug sodium valproate three hours after administration. nih.gov Further studies have also highlighted that amide derivatives of Z-glycine can exhibit potent anticonvulsant activity. nih.gov

Below is a data table summarizing the anticonvulsant activity of N-benzyloxycarbonylglycine (Z-glycine) in various animal models.

Seizure Model Animal Model Effect of N-benzyloxycarbonylglycine (Z-glycine) Reference
Maximal Electroshock (MES)MiceActive (comparable to sodium valproate) nih.gov
3-Mercaptopropionic Acid-inducedMiceReduces number of tonic convulsions nih.gov
Bicuculline-inducedMiceReduces number of tonic convulsions nih.gov
Strychnine-inducedMiceIncreases latency of seizures nih.gov
Pentylenetetrazole-inducedMiceAmide derivatives showed suppression of tonic seizures nih.gov

This table presents a summary of the observed anticonvulsant effects of N-benzyloxycarbonylglycine in different chemically and electrically induced seizure models in mice.

Receptor Binding and Modulatory Effects (mechanistic focus)

The mechanistic underpinnings of the anticonvulsant activity of N-benzyloxycarbonylglycine (Z-glycine) have been explored through receptor binding studies. A crucial finding is the compound's lack of affinity for key neurotransmitter receptors involved in seizure modulation. nih.gov

Specifically, Z-glycine did not show significant affinity for the strychnine-sensitive glycine receptor or the strychnine-insensitive glycine receptor that is associated with the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov This lack of direct interaction with these primary glycine receptor subtypes suggests that the anticonvulsant effects of Z-glycine may not be mediated by direct modulation of these specific targets.

The researchers who made these observations have proposed two potential mechanisms of action. One possibility is that Z-glycine acts as a prodrug, being metabolized to an active compound that then exerts the anticonvulsant effects. nih.gov Alternatively, Z-glycine may act per se through a different, yet to be identified, molecular mechanism that is independent of the classic glycine receptors. nih.gov

The following table outlines the receptor binding profile of N-benzyloxycarbonylglycine (Z-glycine).

Receptor Target Binding Affinity Implication for Mechanism of Action Reference
Strychnine-sensitive Glycine ReceptorNo significant affinityAnticonvulsant effect is likely not mediated by direct action on this receptor. nih.gov
Strychnine-insensitive Glycine Receptor (NMDA receptor associated)No significant affinityAnticonvulsant effect is likely not mediated by direct modulation of the NMDA receptor glycine site. nih.gov

This table summarizes the known receptor binding characteristics of N-benzyloxycarbonylglycine, providing insight into its potential mechanism of anticonvulsant action.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to N-Acetyl-N-(benzyloxy)glycine is a primary focus of future research. Current methodologies often rely on conventional techniques that may involve hazardous reagents and generate substantial waste. Future efforts are anticipated to center on green chemistry principles to mitigate these drawbacks.

Key research objectives in this area include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Investigating the potential for deriving starting materials from renewable biological sources rather than petroleum-based precursors.

Solvent Minimization and Replacement: Exploring the use of safer, more environmentally friendly solvents, such as water or supercritical fluids, or developing solvent-free reaction conditions.

Energy Efficiency: Developing synthetic methods that proceed under milder conditions, such as lower temperatures and pressures, to reduce energy consumption.

One promising approach involves the enzymatic synthesis of N-substituted amino acids. The use of enzymes as catalysts can offer high selectivity and efficiency under mild reaction conditions, aligning well with the principles of green chemistry.

Exploration of Advanced Catalytic Systems for Synthesis

The development of advanced catalytic systems is intrinsically linked to the creation of sustainable synthetic methods for this compound. Future research is expected to focus on both homogeneous and heterogeneous catalysis to improve reaction rates, yields, and selectivity.

Areas of exploration for advanced catalytic systems include:

Homogeneous Catalysis: The design of novel organometallic complexes that can efficiently catalyze the N-acetylation and N-benzyloxylation of glycine (B1666218) derivatives. Research may focus on catalysts based on abundant and non-toxic metals.

Heterogeneous Catalysis: The development of solid-supported catalysts that can be easily separated from the reaction mixture and recycled, thereby reducing waste and operational costs. Materials such as functionalized silica, zeolites, and metal-organic frameworks (MOFs) are promising candidates for catalyst supports.

Biocatalysis: As mentioned previously, the use of enzymes offers a highly specific and sustainable approach. Future work could involve the discovery of novel enzymes or the engineering of existing ones to enhance their activity and stability for the synthesis of this compound.

Photocatalysis: The use of light to drive chemical reactions represents a cutting-edge area of research. The development of photocatalytic systems for the synthesis of this compound could offer a highly efficient and environmentally friendly alternative to traditional methods.

The following table summarizes potential advanced catalytic systems for the synthesis of this compound:

Catalyst TypePotential AdvantagesResearch Focus
Organometallic Complexes High selectivity and activityDesign of catalysts with non-toxic metals
Solid-Supported Catalysts Easy separation and recyclabilityFunctionalized silica, zeolites, MOFs
Enzymes (Biocatalysts) High specificity, mild conditionsDiscovery and engineering of enzymes
Photocatalysts Energy-efficient, greenDevelopment of light-driven synthetic routes

Deeper Mechanistic Understanding at the Molecular Level

A thorough understanding of the reaction mechanisms involved in the synthesis and potential applications of this compound is crucial for optimizing existing processes and designing new ones. Future research in this area will likely employ a combination of experimental and computational techniques.

Key areas for mechanistic investigation include:

Reaction Kinetics: Detailed studies of reaction rates under various conditions to elucidate the factors that govern the speed of the synthesis.

Intermediate Identification: The use of advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, to identify and characterize transient intermediates in the reaction pathway.

Computational Modeling: The application of quantum chemical calculations and molecular dynamics simulations to model the reaction at the atomic level. This can provide insights into transition state structures, activation energies, and the role of the solvent.

A deeper mechanistic understanding will enable the rational design of more efficient catalysts and reaction conditions, leading to improved yields and reduced by-product formation.

Rational Design of Novel Functional Biomolecules

The structure of this compound makes it an attractive building block for the rational design of novel functional biomolecules, particularly peptidomimetics and other modified peptides. The N-benzyloxy group can influence the conformational properties of a peptide chain and may also participate in interactions with biological targets.

Future research in this area is expected to focus on:

Peptidomimetics: The incorporation of this compound into peptide sequences to create molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability.

Enzyme Inhibitors: The design of inhibitors for specific enzymes by incorporating this modified amino acid into a peptide-like scaffold. The benzyloxy group could be tailored to interact with the active site of a target enzyme.

Drug Delivery Systems: The development of peptide-based drug carriers that utilize the unique properties of this compound to improve drug loading and release characteristics.

The following table outlines potential applications in the design of functional biomolecules:

Application AreaRationale for UseDesired Outcome
Peptidomimetics Enhance conformational stabilityImproved biological activity and in vivo lifetime
Enzyme Inhibitors Provide specific interactions with active sitesPotent and selective inhibition of target enzymes
Drug Delivery Modify carrier propertiesEnhanced drug loading and controlled release

Potential Applications in Materials Science and Nanotechnology

The self-assembly properties of amino acid derivatives suggest that this compound could have potential applications in materials science and nanotechnology. The interplay of hydrogen bonding from the amide group and potential π-π stacking from the benzyl (B1604629) group could lead to the formation of ordered nanostructures.

Emerging areas of research include:

Biocompatible Hydrogels: The use of this compound as a component in the formation of hydrogels for biomedical applications, such as tissue engineering and controlled drug release.

Functionalized Surfaces: The modification of surfaces with this compound to create biocompatible coatings for medical implants or to develop biosensors.

Nanoparticle Synthesis: The use of this compound as a capping agent to control the size and stability of nanoparticles for various applications, including catalysis and medical imaging.

Further investigation into the self-assembly behavior of this compound and its derivatives could unlock a range of novel applications in the development of advanced materials and nanotechnologies.

Q & A

Q. What are the optimal synthetic routes for N-Acetyl-N-(benzyloxy)glycine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves acylation of glycine derivatives with benzyloxy-containing reagents. Key steps include:
  • Coupling Reactions : Use of coupling agents like DCC or EDCI in anhydrous conditions to link acetyl and benzyloxy groups to glycine .
  • Solvent and Temperature : Acetonitrile or DMF under reflux (60–80°C) improves reaction efficiency. Microwave-assisted synthesis may reduce reaction time .
  • Protection/Deprotection : Temporary protection of amine groups (e.g., tert-butoxycarbonyl, Boc) prevents undesired side reactions .
    Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at controlled exothermic reactions
SolventAcetonitrile/DMFPolar aprotic solvents enhance reactivity
Reaction Time12–24 hrsProlonged time reduces byproducts

Q. What characterization techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify acetyl (δ 1.8–2.1 ppm) and benzyloxy (δ 4.5–5.0 ppm) groups. Aromatic protons appear at δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 266.1) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) assesses purity (>95%) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :
  • Short-Term Stability : Stable at 4°C in anhydrous DMSO or ethanol for ≤7 days .
  • Long-Term Storage : Lyophilized powder stored at -20°C in inert atmosphere (argon) retains stability for >6 months .
  • Incompatibilities : Degrades in presence of strong acids/bases or oxidizing agents (e.g., HNO₃, H₂O₂). Avoid exposure to light .

Advanced Research Questions

Q. What mechanisms underlie the potential neuroprotective effects of this compound, and how can they be experimentally validated?

  • Methodological Answer :
  • Hypothesized Mechanism : Structural similarity to nicotinic acetylcholine receptor ligands suggests modulation of neurotransmitter systems .
  • Validation Strategies :
  • In Vitro Binding Assays : Radiolabeled ligand displacement studies (e.g., using [³H]-epibatidine) to measure affinity for α4β2 or α7 receptor subtypes .
  • Cellular Models : SH-SY5Y neuronal cells treated with oxidative stress inducers (e.g., H₂O₂) to assess neuroprotection via MTT assay .
    Data Interpretation : Contradictions may arise from off-target effects; orthogonal assays (e.g., calcium imaging) confirm specificity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Source Analysis : Compare synthetic protocols (e.g., Boc-protected intermediates vs. free amine routes) that may alter reactivity .
  • Bioactivity Profiling : Use standardized assays (e.g., MIC for antimicrobial activity) across derivatives. Example
DerivativeAntimicrobial MIC (µg/mL)Cytotoxicity (IC₅₀, µM)
A 12.5>100
B 5025
  • Meta-Analysis : Cross-reference with structural analogs (e.g., benzyloxy vs. methoxy substitutions) to identify SAR trends .

Q. What strategies are effective for studying the interaction of this compound with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., acetylcholinesterase) to measure binding kinetics (KD, kon/koff) .
  • Molecular Dynamics Simulations : Use software like GROMACS to model ligand-receptor interactions (e.g., hydrogen bonding with Ser203 in nicotinic receptors) .
  • Metabolic Profiling : LC-MS/MS tracks glycine conjugate formation in hepatic microsomes to predict in vivo behavior .

Tables for Key Data

Table 1 : Comparison of Synthetic Methods for this compound Derivatives

MethodYield (%)Purity (%)Key AdvantageLimitation
Microwave-Assisted 8598Rapid (<2 hrs)Specialized equipment required
Conventional Reflux 7295ScalabilityLong reaction time (24 hrs)
Solid-Phase 6590Ease of purificationLow yield for bulk synthesis

Table 2 : Biological Activity of Structurally Similar Compounds

CompoundBioactivityTarget
N-[(7-Methoxy-4-methyl-2-oxochromen)acetyl]glycylglycineAnti-inflammatory (IC₅₀: 10 µM)COX-2
4-Methyl-2-oxo-3-propylchromenyl glycinateAntimicrobial (MIC: 6.25 µg/mL)E. coli

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.